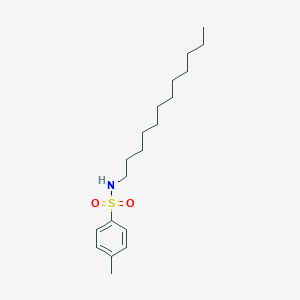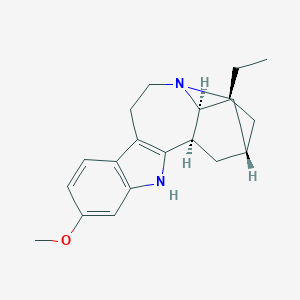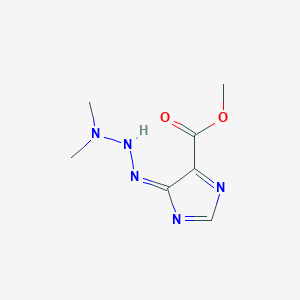
2-(Pyridin-3-yl)benzoic acid
概要
説明
2-(Pyridin-3-yl)benzoic acid is a chemical compound with the CAS Number: 134363-45-4 . Its IUPAC name is 2-(3-pyridinyl)benzoic acid . The molecular weight of this compound is 199.21 .
Molecular Structure Analysis
The molecular formula of 2-(Pyridin-3-yl)benzoic acid is C12H9NO2 . The InChI code is 1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15) . The InChI key is DRGNPLUCFXKUAL-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving 2-(Pyridin-3-yl)benzoic acid are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-3-yl)benzoic acid include a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 . The exact mass and monoisotopic mass are both 199.063328530 g/mol . The topological polar surface area is 50.2 Ų .科学的研究の応用
Medicinal Chemistry and Drug Development
2-(Pyridin-3-yl)benzoic acid
has attracted attention in medicinal chemistry due to its diverse therapeutic effects. Researchers have explored its potential as a building block for designing novel drugs.
Summary
Numerous studies have revealed that drugs incorporating para-aminobenzoic acid (PABA) analogs, including 2-(Pyridin-3-yl)benzoic acid , exhibit various therapeutic effects. These effects include:
- Anti-Neoplastic Potential : Researchers have explored the use of PABA-containing compounds in cancer therapy .
Experimental Procedures
The synthesis of 2-(Pyridin-3-yl)benzoic acid involves organic chemistry techniques. Researchers typically follow a synthetic route that includes cyclization reactions, functional group transformations, and purification steps. The compound’s purity is crucial for subsequent biological evaluations.
Results
Quantitative data on the compound’s pharmacological activity, such as IC₅₀ values (concentration required for 50% inhibition), can be obtained through in vitro assays. Researchers assess its efficacy against specific targets (e.g., enzymes, receptors) and evaluate its safety profile. Statistical analyses may involve dose-response curves and concentration-response relationships.
Coordination Chemistry and Luminescent Metal Complexes
2-(Pyridin-3-yl)benzoic acid
serves as a ligand in coordination chemistry, forming complexes with metal ions. These complexes often exhibit luminescent properties.
Summary
Researchers have synthesized cadmium(II) complexes using 2-(Pyridin-3-yl)benzoic acid as a ligand. The compound’s carboxylate and nitrogen heterocyclic groups provide versatile coordination positions. The d10 electronic configuration of cadmium(II) ions makes them suitable for forming novel metal complexes with luminescence .
Experimental Procedures
The synthesis of cadmium(II) complexes involves mixing 2-(Pyridin-3-yl)benzoic acid with cadmium salts. Researchers optimize reaction conditions, such as solvent choice and temperature, to obtain well-defined complexes. Characterization techniques include UV-Vis spectroscopy, emission spectroscopy, and X-ray crystallography.
Results
The luminescent properties of the resulting complexes are studied. Researchers analyze emission spectra, quantum yields, and lifetimes. Statistical analyses may involve comparing emission intensities or lifetimes between different complexes.
These are just two of the fascinating applications of 2-(Pyridin-3-yl)benzoic acid . Its versatility and potential in various scientific fields continue to inspire further research and innovation . If you’d like more details or additional applications, feel free to ask!
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGNPLUCFXKUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375187 | |
| Record name | 2-(Pyridin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)benzoic acid | |
CAS RN |
134363-45-4 | |
| Record name | 2-(Pyridin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pyridin-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



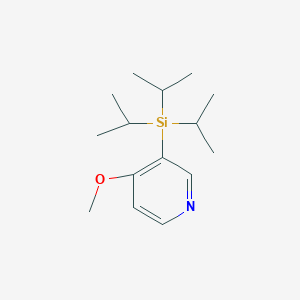
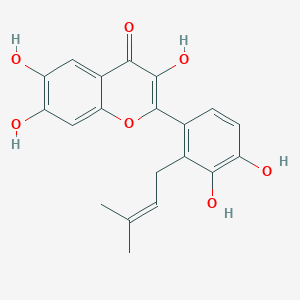
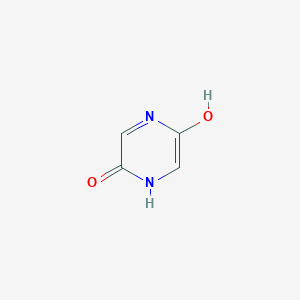
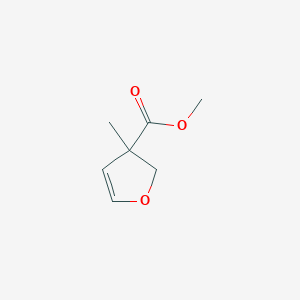
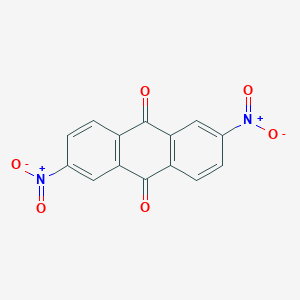
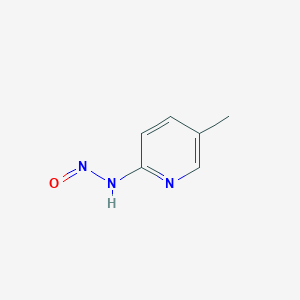
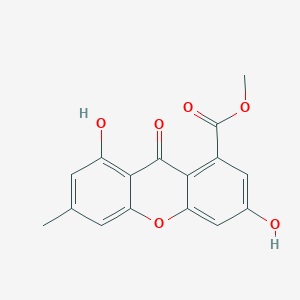
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
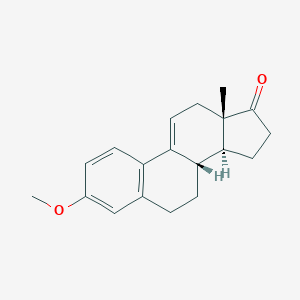
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
